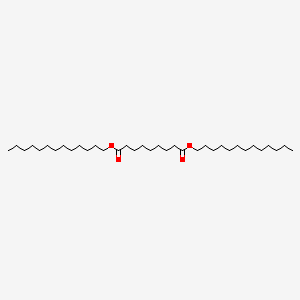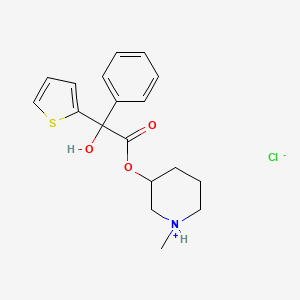
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves several steps. One common method starts with the preparation of ethyl 1-methylpiperidine-3-carboxylate (nipecotate) by hydrogenating the quaternary salt of ethyl pyridine-3-carboxylate . This intermediate is then reacted with bromothiophene in the presence of magnesium turnings in dry ether to form (1-methyl-3-piperidyl)di(2-thienyl)carbinol . The carbinol is dehydrated using a mixture of hydrochloric and sulfuric acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation and dehydration processes. The use of rotating steel autoclaves and Raney nickel catalysts is common in the hydrogenation step . The dehydration step is often carried out using formic acid or other strong acids to ensure high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and piperidine rings.
Reduction: Reduced forms of the thienyl ring.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-piperidylidene-2-thienylmethane citrate: Another piperidine derivative with similar structural features.
1-Methyl-3-piperidylidene-2-thienylcarbinol: A closely related compound used in similar applications.
Uniqueness
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is unique due to its specific combination of the piperidine and thienyl moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
36616-49-6 |
|---|---|
Formule moléculaire |
C18H22ClNO3S |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;chloride |
InChI |
InChI=1S/C18H21NO3S.ClH/c1-19-11-5-9-15(13-19)22-17(20)18(21,16-10-6-12-23-16)14-7-3-2-4-8-14;/h2-4,6-8,10,12,15,21H,5,9,11,13H2,1H3;1H |
Clé InChI |
QHFKYIZPFKOCOP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


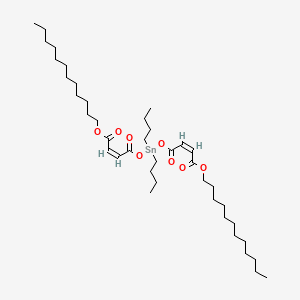

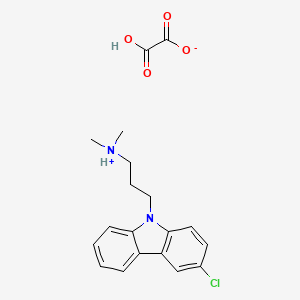
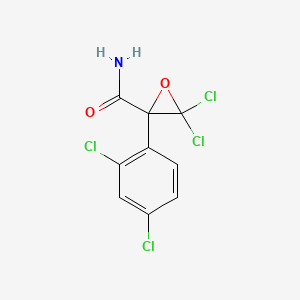
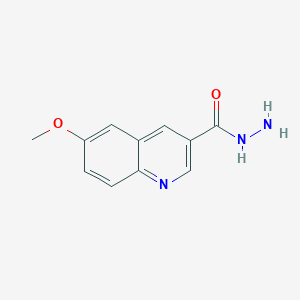

![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
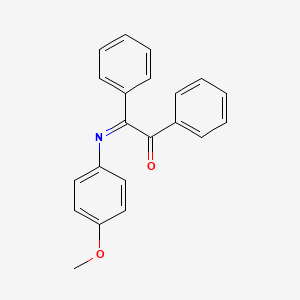

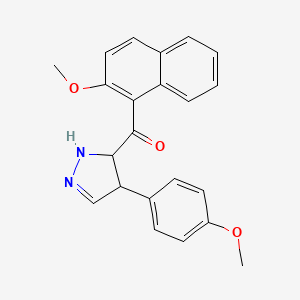
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

